molecular formula C27H24N2O4 B2528237 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide CAS No. 898455-81-7

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2528237
CAS No.: 898455-81-7
M. Wt: 440.499
InChI Key: PKEKOAJZIRJUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a synthetic compound with a unique structure, bridging several chemical classes. It integrates a quinoline derivative, a pyran core, and a naphthalene group, potentially endowing it with a diverse range of biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide typically involves a multi-step process:

  • Formation of 3,4-dihydroquinoline: : This can be synthesized through the reduction of quinoline.

  • Attachment of the pyran core:

  • Combining with naphthalene acetamide: : The final step involves a coupling reaction between the pyran derivative and naphthalene acetamide, typically using reagents like N,N'-dicyclohexylcarbodiimide (DCC) for activation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This involves:

  • Scaling up: the reaction conditions

  • Using continuous flow reactors: for better control over reaction parameters

  • Employing advanced purification techniques: like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide can undergo several types of reactions:

  • Oxidation: : This can lead to the formation of more complex quinoline derivatives.

  • Reduction: : This might target the oxo group in the pyran ring, reducing it to an alcohol.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution conditions: : Typically involve nucleophilic aromatic substitution using reagents like sodium ethoxide.

Major Products Formed

  • Oxidation: : Leads to quinoline derivatives with potential enhanced aromaticity.

  • Reduction: : Results in alcohols that can further undergo condensation reactions.

  • Substitution: : Produces a variety of naphthalene-based derivatives with different functional groups.

Scientific Research Applications

This compound has piqued interest in several fields:

  • Chemistry: : Its unique structure allows it to act as a building block for more complex molecules.

  • Biology: : Studies suggest it might interact with various biological pathways, indicating potential for drug development.

  • Medicine: : Early research indicates it might have anti-cancer and anti-inflammatory properties.

  • Industry: : Its stability and reactivity make it useful in developing specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is still under investigation. preliminary studies suggest it:

  • Interacts with cellular proteins: through binding to specific sites.

  • Modulates signal transduction pathways: , affecting cellular responses.

  • Potentially inhibits enzymes: involved in disease pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • Quinoline derivatives: : These often possess anti-malarial and anti-cancer properties.

  • Pyran derivatives: : Known for their broad-spectrum antibiotic and antifungal activities.

  • Naphthalene acetamides: : Studied for their roles in inhibiting various enzymatic processes.

What sets 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide apart is its multi-functional moieties, which might confer a broader range of biological activities and chemical reactivities.

Conclusion

This compound stands out as a compound of significant interest due to its complex structure and diverse potential applications in scientific research and industry. Its synthesis and reactivity offer multiple pathways for exploration, making it a valuable asset in the toolbox of synthetic and medicinal chemists.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c30-25-15-21(16-29-14-6-10-20-8-2-4-13-24(20)29)32-17-26(25)33-18-27(31)28-23-12-5-9-19-7-1-3-11-22(19)23/h1-5,7-9,11-13,15,17H,6,10,14,16,18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKOAJZIRJUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.